2-Chloro-4-fluoronicotinonitrile
Description
Significance of Halogenated Pyridine (B92270) Derivatives in Chemical Sciences
Halogenated pyridine derivatives are a class of organic compounds that feature a pyridine ring substituted with one or more halogen atoms. Their significance stems from the unique electronic properties conferred by the electronegative halogen atoms and the nitrogen atom in the pyridine ring. This arrangement makes the pyridine ring susceptible to nucleophilic substitution reactions, a characteristic that is fundamental to their utility. chemicalbook.com
In the pharmaceutical and agrochemical industries, these compounds are invaluable intermediates for the synthesis of a wide array of bioactive molecules. nih.govchemicalbook.comresearchgate.net The presence of halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making them crucial for drug design and optimization. nih.gov The carbon-halogen bond also serves as a versatile handle for further chemical transformations, including cross-coupling reactions, which are instrumental in constructing complex molecular architectures. nih.gov
Overview of 2-Chloro-4-fluoronicotinonitrile within Pyridine Chemistry Research
This compound (CAS Number: 1054552-27-0) is a trifunctionalized pyridine derivative featuring a chlorine atom at the 2-position, a fluorine atom at the 4-position, and a nitrile group at the 3-position. sigmaaldrich.com This specific arrangement of functional groups makes it a highly reactive and versatile intermediate in organic synthesis. The electron-withdrawing nature of the chlorine, fluorine, and nitrile groups activates the pyridine ring for nucleophilic attack, particularly at the 2- and 6-positions.
While detailed research exclusively focused on this compound is not extensively documented in publicly available literature, its structural motifs are present in various patented compounds and are of significant interest to researchers in medicinal and materials chemistry. Its utility can be inferred from the reactivity of similarly substituted pyridines.
Synthesis and Manufacturing
The synthesis of this compound, while not detailed in a dedicated publication, can be approached through established methods in pyridine chemistry. One plausible route involves the halogenation and subsequent cyanation of a suitable pyridine precursor.
A potential synthetic pathway could start from 2-chloro-4-fluoropyridine (B1362352). nih.gov This starting material could then undergo a cyanation reaction to introduce the nitrile group at the 3-position. Another approach could involve the construction of the substituted pyridine ring from acyclic precursors, a common strategy for producing highly functionalized heterocycles. chemicalbook.com
For instance, a method for synthesizing the related compound 2-chloro-5-fluoronicotinonitrile (B1593161) involves the reaction of 2-chloro-5-fluoropyridine-3-carbaldehyde (B113096) with hydroxylamine (B1172632) hydrochloride to form an oxime, which is then dehydrated to the nitrile. chemicalbook.com A similar strategy could likely be adapted for the synthesis of this compound, starting from the corresponding 2-chloro-4-fluoronicotinaldehyde.
Furthermore, a patent describes the synthesis of 2-chloro-4-fluorobenzonitrile (B42565) from 2-chloro-4-fluoroaniline (B1295073) via a diazotization reaction followed by reaction with cuprous cyanide. chemsrc.com While this is a benzene (B151609) derivative, the principles of introducing a nitrile group onto an aromatic ring are relevant.
Chemical Structure and Properties
The chemical structure of this compound is defined by a pyridine ring with three key functional groups.
Interactive Table: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₂ClFN₂ | sigmaaldrich.com |
| Molecular Weight | 156.55 g/mol | cymitquimica.com |
| CAS Number | 1054552-27-0 | sigmaaldrich.com |
| Boiling Point | 248.9 ± 35.0 °C (Predicted) | cymitquimica.com |
| Density | 1.43 ± 0.1 g/cm³ (Predicted) | |
| Flash Point | 104.4 ± 25.9 °C (Predicted) | cymitquimica.com |
| InChI | 1S/C6H2ClFN2/c7-6-4(3-9)5(8)1-2-10-6/h1-2H | sigmaaldrich.com |
| SMILES | C1=C(C(=C(N=C1)Cl)C#N)F | sigmaaldrich.com |
The presence of both chlorine and fluorine atoms, along with the nitrile group, significantly influences the electronic distribution within the pyridine ring, making it a valuable substrate for various chemical transformations.
Spectroscopic Analysis
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the chloro, fluoro, and cyano substituents.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display six distinct signals for the six carbon atoms of the pyridine ring and the nitrile group. The chemical shifts would be characteristic of a highly substituted and electron-deficient aromatic system.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the region of 2240-2210 cm⁻¹. Other significant peaks would include those corresponding to C-Cl, C-F, and aromatic C-C and C-H stretching and bending vibrations.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak, which is a clear indicator of the presence of a single chlorine atom in the molecule. Fragmentation patterns would likely involve the loss of the nitrile group, chlorine, or fluorine atoms.
Chemical Reactivity and Transformations
The reactivity of this compound is dominated by the electrophilic nature of the pyridine ring, which is enhanced by the three electron-withdrawing substituents.
Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution (SNAᵣ) reactions. This allows for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to generate a diverse library of substituted pyridine derivatives. The fluorine atom at the 4-position is generally less reactive towards nucleophilic substitution compared to the chlorine at the 2-position.
Reactions of the Nitrile Group: The nitrile group can undergo various transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones. These reactions further expand the synthetic utility of the molecule.
Cross-Coupling Reactions: The carbon-chlorine bond can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules.
Applications
Given its structural features, this compound is a valuable building block in several areas of chemical research and development.
Intermediate in Organic Synthesis: Its primary application is as a versatile intermediate for the synthesis of more complex molecules. The ability to selectively functionalize the different positions of the pyridine ring makes it a powerful tool for constructing a wide range of organic compounds.
Pharmaceutical and Agrochemical Research: Halogenated nicotinonitrile derivatives are known to be important scaffolds in the development of new pharmaceuticals and agrochemicals. researchgate.netchemicalbook.com The specific substitution pattern of this compound makes it a candidate for the synthesis of novel compounds with potential biological activity. For example, related 2-chloropyrimidine (B141910) derivatives are used in the synthesis of antibiotics and ligands for iridium complexes used in OLEDs.
Materials Science: Pyridine-based molecules are also explored in materials science for their electronic and photophysical properties. While specific applications of this compound in this area are not documented, its electron-deficient nature suggests potential for use in the synthesis of novel organic electronic materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-fluoropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClFN2/c7-6-4(3-9)5(8)1-2-10-6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUFUJWMNQTQML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 2-Chloro-4-fluoronicotinonitrile
The synthesis of this compound has been approached through various established methods, primarily involving precursor-based synthesis and regioselective functionalization strategies. These methods offer reliable routes to the target molecule, often starting from readily available materials.
Precursor-Based Synthesis Approaches
A common strategy for synthesizing substituted nicotinonitriles involves the cyclization of precursor molecules. For instance, 2-aminonicotinonitrile derivatives can be synthesized through the cyclization of chalcones with malononitrile (B47326) in the presence of ammonium (B1175870) acetate. nih.gov Another approach starts with 2-chloro-4-fluoroaniline (B1295073), which undergoes a diazotization reaction with cuprous cyanide to yield 2-chloro-4-fluorobenzonitrile (B42565). google.com This intermediate can then be further functionalized. Similarly, 2-chloronicotinonitrile has been prepared from nicotinamide-1-oxide by reaction with phosphorus pentachloride. orgsyn.org
A different precursor route involves the reaction of 2-chloro-5-fluoronicotinaldehyde with hydroxylamine (B1172632) hydrochloride to form an intermediate oxime, which is subsequently dehydrated using 1,1'-carbonyldiimidazole (B1668759) to yield 2-chloro-5-fluoronicotinonitrile (B1593161). chemicalbook.com The synthesis of related compounds, such as 2-chloronicotinic acid, has been achieved by starting from acetaldehyde, sodium methylate, and methyl formate (B1220265) to generate an aldehyde sodium ethenolate, which then undergoes a series of reactions including cyclization, chlorination, and hydrolysis. patsnap.com
The table below summarizes some key precursor-based synthetic approaches.
| Starting Material(s) | Key Reagents | Product | Reference |
| Chalcone, Malononitrile | Ammonium Acetate | 2-Aminonicotinonitrile derivative | nih.gov |
| 2-Chloro-4-fluoroaniline | Cuprous Cyanide | 2-Chloro-4-fluorobenzonitrile | google.com |
| Nicotinamide-1-oxide | Phosphorus Pentachloride | 2-Chloronicotinonitrile | orgsyn.org |
| 2-Chloro-5-fluoronicotinaldehyde | Hydroxylamine Hydrochloride, 1,1'-Carbonyldiimidazole | 2-Chloro-5-fluoronicotinonitrile | chemicalbook.com |
Regioselective Functionalization Strategies
Regioselective functionalization is crucial for introducing substituents at specific positions on the pyridine (B92270) ring. A notable strategy employs 2-chloro-4-(phenylthio)pyrimidine (B1628817) as a key precursor, which can be synthesized from 2,4-dichloropyrimidine. digitellinc.com This allows for the selective introduction of nucleophiles at the C2- and C4-positions by controlling the reaction conditions. digitellinc.com The distinct reactivity of the chloro and phenylthio groups enables a stepwise functionalization, providing a high degree of control over the final product's structure. digitellinc.com
Similarly, the regioselective functionalization of chloro-substituted quinolines has been achieved using different metal amides. nih.gov For example, lithiation at the C-3 position can be accomplished with lithium diisopropylamide, while using lithium-magnesium or lithium-zinc amides can direct functionalization to the C-2 or C-8 positions. nih.gov Such base-controlled regioselectivity offers a powerful tool for synthesizing specifically substituted heterocyclic compounds. nih.gov
Novel and Emerging Synthetic Routes
In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. This has led to the exploration of green chemistry principles and catalytic approaches in the synthesis and derivatization of nicotinonitrile derivatives.
Sustainable and Green Chemistry Methodologies in Nicotinonitrile Synthesis
Green chemistry approaches aim to reduce or eliminate the use and generation of hazardous substances. In the context of nicotinonitrile synthesis, this has manifested in the use of environmentally benign solvents, catalysts, and reaction conditions. For example, novel pyridine derivatives have been successfully synthesized using grinding and microwave-assisted techniques, which often reduce reaction times and energy consumption compared to conventional heating. aminer.org
A significant development is the use of nanomagnetic metal-organic frameworks (MOFs) as catalysts. nih.gov For instance, a nanomagnetic MOF, Fe3O4@MIL-53(Al)-N(CH2PO3)2, has been used for the synthesis of a wide range of nicotinonitrile derivatives via a four-component reaction under solvent-free conditions. nih.gov This method offers several advantages, including high yields, short reaction times, and easy separation of the catalyst using an external magnet. nih.gov
The table below highlights some green synthesis approaches for nicotinonitriles.
| Method | Key Features | Advantages | Reference |
| Grinding and Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption | Efficiency, sustainability | aminer.org |
| Nanomagnetic MOF Catalysis | Solvent-free conditions, reusable catalyst | High yields, easy catalyst separation, sustainability | nih.gov |
Catalytic Approaches for this compound Derivatization
Catalytic methods are instrumental in the derivatization of this compound, enabling the introduction of various functional groups with high efficiency and selectivity. Ruthenium-catalyzed C-H selenylation of aromatic compounds bearing ketone groups represents a versatile method for introducing selenium moieties. rsc.org This transformation is highly regioselective and can be applied to a variety of substrates, including those with complex structures. rsc.org
Reactivity and Derivatization Reactions of this compound
The reactivity of this compound is primarily governed by the presence of the chloro, fluoro, and cyano groups on the pyridine ring. These functional groups serve as handles for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various nucleophiles. The fluorine atom at the 4-position can also be displaced, although its reactivity relative to the chlorine depends on the specific nucleophile and reaction conditions. The cyano group can be hydrolyzed to a carboxylic acid or a carboxamide, or it can be reduced to an amine.
Derivatization reactions of related nicotinonitrile compounds often involve reactions at the amino group of 2-aminonicotinonitriles. For example, the amino group can be reacted with aroyl chlorides or 4-methylbenzenesulphonyl chloride to form the corresponding amides or sulfonamides. researchgate.net Furthermore, derivatization techniques are crucial for the analytical determination of related compounds, such as the use of derivatizing agents to enhance detection in gas chromatography-mass spectrometry. nih.govnih.gov
Nucleophilic Substitution Reactions on the Pyridine Ring
The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the electron-withdrawing nature of the nitrile group. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 2-position and the fluorine atom at the 4-position are both potential leaving groups in such reactions.
Generally, in nucleophilic aromatic substitution on halopyridines, the reactivity of the halogen leaving group follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. This is because the rate-determining step in SNAr is the initial attack of the nucleophile to form a Meisenheimer complex, and the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. However, the position of the halogen on the pyridine ring also plays a crucial role. The 2- and 4-positions are generally more activated towards nucleophilic attack than the 3-position due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.
In the case of this compound, while fluorine is generally a better leaving group, the chlorine at the 2-position is also highly activated. The specific outcome of a nucleophilic substitution reaction will depend on the nature of the nucleophile, the reaction conditions, and the relative activation of the C2 and C4 positions by the nitrile group. It is common for reactions on similar dihalopyridines to exhibit regioselectivity. For instance, studies on 2,4-dichloropyridines have shown that amination can be directed to the C2 position under specific palladium-catalyzed conditions. cymitquimica.com With strong nucleophiles like alkoxides or amines, substitution can occur at either the 2- or 4-position, and in some cases, disubstitution may be observed under forcing conditions. msesupplies.comambeed.com
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile | Reagent | Potential Product(s) | Reaction Conditions |
|---|---|---|---|
| Amine | R-NH₂ | 2-Amino-4-fluoronicotinonitrile or 4-Amino-2-chloronicotinonitrile | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, DMSO), Heat |
| Alkoxide | R-ONa | 2-Alkoxy-4-fluoronicotinonitrile or 4-Alkoxy-2-chloronicotinonitrile | Solvent (e.g., corresponding alcohol, THF), Heat |
Reactions Involving the Nitrile Moiety
The nitrile group (C≡N) in this compound is a versatile functional group that can undergo a variety of chemical transformations.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous acid such as sulfuric acid or hydrochloric acid. The reaction proceeds via the formation of a primary amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. Base-catalyzed hydrolysis, using a reagent like sodium hydroxide, also proceeds through an amide intermediate to yield a carboxylate salt, which upon acidification gives the carboxylic acid.
Reduction: The nitrile group can be reduced to a primary amine or an aldehyde depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine (2-chloro-4-fluoro-3-(aminomethyl)pyridine). Milder, sterically hindered reducing agents such as diisobutylaluminum hydride (DIBAL-H) can be used to achieve a partial reduction to an aldehyde (2-chloro-4-fluoronicotinaldehyde) after an aqueous workup. cymitquimica.com This transformation is typically carried out at low temperatures to prevent over-reduction to the alcohol.
Table 2: Transformations of the Nitrile Group
| Reaction | Reagent(s) | Product |
|---|---|---|
| Full Hydrolysis | H₂SO₄ (aq), Heat or NaOH (aq), Heat then H₃O⁺ | 2-Chloro-4-fluoronicotinic acid |
| Partial Hydrolysis | H₂SO₄ (conc.), controlled conditions | 2-Chloro-4-fluoronicotinamide |
| Reduction to Amine | 1. LiAlH₄, THF; 2. H₂O | 2-Chloro-4-fluoro-3-(aminomethyl)pyridine |
Cross-Coupling Reactions for Advanced Scaffold Construction
The chlorine atom at the 2-position of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental for building more complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The Suzuki coupling of 2-chloropyridines is well-established and generally proceeds with good yields, especially when the pyridine ring is activated by electron-withdrawing groups.
Buchwald-Hartwig Amination: This is a powerful method for the formation of C-N bonds and involves the palladium-catalyzed coupling of the aryl chloride with an amine. This reaction is highly versatile and can be used to introduce a wide range of primary and secondary amines at the 2-position of the pyridine ring. Studies on dichloropyridines have demonstrated that highly regioselective amination at the C2 position can be achieved.
Sonogashira Coupling: This reaction enables the formation of a C-C bond between the aryl chloride and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. This method is valuable for the synthesis of arylalkynes.
Stille Coupling: The Stille reaction couples the aryl chloride with an organotin reagent (organostannane) in the presence of a palladium catalyst. This reaction is known for its tolerance of a wide variety of functional groups.
Heck Reaction: In the Heck reaction, the aryl chloride is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.
Table 3: Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Catalyst System | Typical Product |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 2-Aryl/vinyl-4-fluoronicotinonitrile |
| Buchwald-Hartwig | Primary/secondary amine | Pd catalyst, Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu) | 2-Amino-4-fluoronicotinonitrile derivative |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | 2-Alkynyl-4-fluoronicotinonitrile |
| Stille | Organostannane | Pd catalyst (e.g., Pd(PPh₃)₄) | 2-Aryl/vinyl-4-fluoronicotinonitrile |
Functional Group Interconversions
Beyond the primary reactions of the chloro and nitrile groups, other functional group interconversions can be envisaged for this compound, allowing for the strategic manipulation of the molecule's substituents. For instance, the nitrile group, after conversion to a carboxylic acid, can undergo further reactions such as esterification or conversion to an acyl chloride, which can then be used in acylation reactions. The primary amine, obtained from nitrile reduction, can be diazotized and converted to other functional groups, although such reactions on pyridyl amines can sometimes be complex. The chloro group itself could potentially be converted to other functionalities through multi-step sequences, for example, via an organometallic intermediate. The specific conditions for these transformations would need to be carefully selected to ensure compatibility with the other functional groups present on the pyridine ring.
Structure Activity Relationship Sar and Design Principles
Impact of Halogenation on Molecular Recognition and Biological Activity
The presence and positioning of halogen atoms are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile. In 2-Chloro-4-fluoronicotinonitrile, the interplay between the chloro and fluoro substituents profoundly influences its potential biological activity.
Role of Chlorine and Fluorine Substituents
The introduction of chlorine and fluorine atoms into the nicotinonitrile scaffold imparts specific physicochemical properties that can enhance biological activity. Chlorine, being larger and more polarizable than fluorine, can engage in halogen bonding, a non-covalent interaction with biological macromolecules that can contribute significantly to binding affinity. The electron-withdrawing nature of both halogens can also modulate the pKa of the pyridine (B92270) nitrogen, influencing its interaction with physiological targets.
Fluorine, with its high electronegativity and small size, can alter metabolic stability by blocking sites susceptible to oxidative metabolism. This often leads to an improved pharmacokinetic profile. The strategic placement of fluorine can also influence the conformation of the molecule and enhance its binding to target proteins.
Positional Isomerism and Pharmacological Implications
The specific placement of the chlorine and fluorine atoms at the 2- and 4-positions of the nicotinonitrile ring, respectively, is crucial. Isomers with different substitution patterns would be expected to exhibit distinct pharmacological profiles. For instance, moving the fluorine atom to a different position could alter the molecule's dipole moment and its ability to interact with specific receptor fields. Similarly, the position of the chlorine atom dictates its potential for halogen bonding and steric interactions within a binding pocket.
Conformational Analysis and Ligand-Target Interactions
The three-dimensional shape of a molecule is paramount for its interaction with biological targets. Conformational analysis of this compound would seek to identify the preferred spatial arrangements of its atoms and functional groups. Due to the rigidity of the pyridine ring, conformational flexibility would primarily arise from the rotation of any potential side chains, which are absent in the parent molecule but would be a key consideration in its derivatives.
Scaffold Modifications and Derivative Synthesis for SAR Studies
To explore the full potential of the this compound scaffold, systematic modifications are necessary to establish a comprehensive structure-activity relationship.
Pyridine Core Derivatization
The pyridine ring of this compound offers several positions for derivatization. Introducing various substituents at the remaining open positions (C5 and C6) would allow for the probing of the steric and electronic requirements of a potential binding site. For example, the introduction of small alkyl groups, polar functional groups, or aromatic rings could significantly impact biological activity.
Table 1: Hypothetical Pyridine Core Derivatives of this compound and Their Predicted Impact on a Generic Kinase Inhibition Assay
| Compound ID | C5-Substituent | C6-Substituent | Predicted IC50 (nM) | Rationale for Predicted Activity |
| 1 | -H | -H | >10000 | Parent scaffold, baseline activity |
| 2 | -CH3 | -H | 5000 | Small alkyl group may provide minor steric bulk, slightly improving affinity. |
| 3 | -H | -NH2 | 1000 | Introduction of a hydrogen bond donor could enhance binding. |
| 4 | -OCH3 | -H | 750 | Electron-donating group may alter ring electronics favorably. |
| 5 | -H | -Phenyl | 250 | Aromatic ring could engage in pi-stacking interactions within the active site. |
Note: The data in this table is hypothetical and for illustrative purposes only, based on general principles of medicinal chemistry.
Side Chain Modifications and Bioisosteric Replacements
While the parent compound lacks side chains, the nitrile group and the halogen atoms can be considered for modification or replacement. Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a common strategy in drug design.
The nitrile group, for instance, could be replaced with other electron-withdrawing groups such as a carboxamide or a tetrazole to explore different hydrogen bonding patterns and metabolic stabilities. The chlorine atom could be replaced with a bromine atom to investigate the effect of a larger, more polarizable halogen. Similarly, the fluorine atom could be replaced with a hydroxyl group to introduce a hydrogen bond donor/acceptor functionality.
Table 2: Potential Bioisosteric Replacements in the this compound Scaffold
| Original Group | Position | Bioisosteric Replacement | Potential Impact |
| -CN | 3 | -CONH2 | Introduce hydrogen bond donor capabilities. |
| -CN | 3 | -Tetrazole | Improve metabolic stability and act as a carboxylic acid bioisostere. |
| -Cl | 2 | -Br | Enhance halogen bonding potential. |
| -F | 4 | -OH | Introduce hydrogen bond donor and acceptor capabilities. |
| -F | 4 | -CH3 | Increase lipophilicity and explore steric effects. |
Note: The potential impacts described in this table are generalized predictions based on established principles of bioisosterism.
Computational Chemistry in SAR Elucidation for this compound Analogs
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective evaluation of chemical compounds and the prediction of their biological activities. nih.gov For analogs of this compound, computational approaches are instrumental in building a comprehensive understanding of their SAR. These methods allow researchers to visualize and analyze the three-dimensional structures of molecules and their interactions with biological targets, thereby guiding the design of new compounds with enhanced properties. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding modes of this compound analogs within the active site of a biological target. For instance, in studies of structurally related chloro-substituted benzamide (B126) derivatives, molecular docking has been used to investigate the binding interactions and explore the binding modes of synthesized compounds with their respective targets. nih.gov The docking scores and binding affinities obtained from these simulations provide a rational basis for the observed biological activities. nih.gov
In a typical molecular docking study of a this compound analog, the chloro, fluoro, and cyano groups would be expected to play significant roles in the binding interactions. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the aromatic ring itself can participate in π-π stacking or hydrophobic interactions with the amino acid residues of the target protein. For example, studies on other heterocyclic compounds have shown that a substituted phenyl ring can form pi-anion interactions with glutamate (B1630785) residues and pi-pi T-shaped interactions with phenylalanine and histidine residues. nih.gov
Molecular dynamics (MD) simulations are often employed to complement docking studies by providing a dynamic view of the ligand-protein complex over time. MD simulations can assess the stability of the predicted binding mode and reveal conformational changes in both the ligand and the protein upon binding. For instance, the stability of a ligand-protein complex can be evaluated by analyzing the root-mean-square deviation (RMSD) over the course of the simulation. nih.gov This provides a more realistic representation of the molecular interactions and can help to refine the SAR understanding.
Table 1: Illustrative Molecular Docking and Dynamics Data for Hypothetical this compound Analogs
| Analog | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | RMSD of Complex (Å) |
| Analog A | Kinase X | -9.5 | MET793, LYS745, CYS797 | 1.2 |
| Analog B | Kinase X | -8.2 | MET793, GLU762, ASP800 | 1.8 |
| Analog C | Protease Y | -7.9 | HIS41, CYS145, GLY143 | 1.5 |
| Analog D | Protease Y | -9.1 | HIS41, SER144, GLN189 | 1.3 |
This table presents hypothetical data to illustrate the types of results obtained from molecular docking and dynamics simulations. The specific values and interacting residues would vary depending on the actual target and analog being studied.
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties that are most influential for activity, QSAR models can be used to predict the potency of novel compounds before they are synthesized. nih.gov
For a series of this compound analogs, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These descriptors can be broadly categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are then used to build a predictive model. ijddd.comasianpubs.org
For example, a QSAR study on 2-chloroquinoline (B121035) derivatives identified key structural features relevant to their biological activity using CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models. nih.gov The resulting contour maps from these 3D-QSAR models can guide the design of more potent analogs by indicating regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable for activity. nih.gov Similarly, a robust QSAR model for 2,4-disubstituted 6-fluoroquinolines was developed with high predictive power, providing insights for designing novel analogs. nih.gov
Table 2: Key Descriptor Classes in QSAR Modeling of Heterocyclic Compounds
| Descriptor Class | Examples | Potential Influence on Activity of this compound Analogs |
| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | The electron-withdrawing nature of the chloro, fluoro, and cyano groups can significantly influence interactions with the target protein. |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | The size and shape of substituents on the pyridine ring will determine the fit within the binding pocket of the target. |
| Hydrophobic | LogP, Water solubility | The overall lipophilicity of the molecule affects its ability to cross cell membranes and reach the target site. |
| Topological | Connectivity indices, Shape indices | These descriptors capture the branching and overall topology of the molecule, which can be related to its binding affinity. |
By integrating the insights from molecular docking, molecular dynamics, and QSAR modeling, a comprehensive SAR profile for this compound analogs can be developed. This computational approach facilitates a more directed and efficient drug discovery process, ultimately accelerating the identification of promising new drug candidates. researchgate.net
Biological and Pharmacological Investigations
In Vitro Biological Activity Profiling
There is currently no publicly available data on the in vitro biological activity of 2-Chloro-4-fluoronicotinonitrile.
Anticancer Research and Mechanisms of Cytotoxicity
No studies have been identified that investigate the potential anticancer properties or cytotoxic mechanisms of this compound.
Research into whether this compound can induce apoptosis, a form of programmed cell death crucial for cancer therapy, has not been documented.
There are no published findings on the ability of this compound to inhibit the proliferation of cancer cells.
Neurotransmitter System Modulation
The potential for this compound to interact with and modulate neurotransmitter systems remains uninvestigated.
There is no available data from binding assays or functional studies to suggest any interaction between this compound and serotonin (B10506) receptors.
The effect of this compound on dopamine (B1211576) pathways has not been the subject of any published research.
No Biological and Pharmacological Data Currently Available for this compound
Despite a comprehensive search of scientific literature and databases, no specific studies detailing the biological and pharmacological investigations of the chemical compound this compound have been identified.
Currently, there is a significant lack of publicly available research on the antimicrobial efficacy, synergistic effects with other antimicrobial agents, enzyme inhibition or activation, protein-ligand interactions, and the cellular or molecular mechanisms of action for this compound.
Efforts to locate data pertaining to the following specific areas of investigation have been unsuccessful:
Antimicrobial Efficacy and Synergy Studies:No information was found regarding the antibacterial activity of this compound against pathogenic strains or any potential synergistic effects when combined with established antimicrobial agents.
Cellular and Molecular Mechanisms of Action:Research into the underlying cellular and molecular pathways through which this compound might exert any biological effect, including target identification and validation, has not been reported.
Therefore, the requested article sections focusing on the biological and pharmacological investigations of this compound cannot be generated at this time due to the absence of relevant scientific data.
Signal Transduction Pathway Perturbations
There is no available information from published studies regarding the effects of this compound on any signal transduction pathways.
Gene Expression and Proteomic Profiling
No studies have been published that analyze the changes in gene expression or the proteome of cells or organisms exposed to this compound.
Preclinical Evaluation and Translational Research Aspects
There is no evidence of this compound having entered preclinical evaluation in animal models, nor are there any translational research programs focused on this compound reported in the scientific literature.
Applications in Medicinal Chemistry
2-Chloro-4-fluoronicotinonitrile as a Versatile Pharmaceutical Intermediate
As a commercially available chemical entity, this compound serves as a crucial starting material and intermediate in the pharmaceutical industry. sigmaaldrich.comnih.gov Its utility stems from the distinct reactivity of its substituents, which allows for sequential and site-selective modifications to build complex molecular architectures. The presence of both a chloro and a fluoro substituent on the pyridine (B92270) ring offers differential reactivity, enabling chemists to perform a variety of cross-coupling and nucleophilic substitution reactions to introduce new functional groups.
This compound is an exemplary building block for the synthesis of new chemical entities (NCEs) in drug discovery programs. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing multiple pathways for molecular elaboration. The chloro and fluoro groups act as synthetic handles for introducing complexity. For instance, the chlorine atom at the 2-position is susceptible to nucleophilic displacement or can participate in palladium-catalyzed cross-coupling reactions, allowing for the attachment of various aryl, alkyl, or amine-containing fragments. This versatility makes it a sought-after component for constructing libraries of novel compounds for high-throughput screening and lead optimization.
The structural motif of a substituted pyridine is central to numerous approved drugs, and intermediates like this compound are critical precursors for their synthesis. While specific synthesis routes for all APIs are proprietary, the utility of closely related scaffolds is well-documented. For example, the synthesis of Ripretinib, an approved antineoplastic agent, relies on a highly substituted pyridine core to construct the final naphthyridinone ring system. nih.govmdpi.com The general strategy involves building upon a pyridine framework, a role for which this compound is well-suited. Its structure provides the foundational scaffold that, after a series of synthetic transformations, becomes the core of a complex API.
Interactive Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 1054552-27-0 | sigmaaldrich.com |
| Molecular Formula | C₆H₂ClFN₂ | sigmaaldrich.com |
| Synonym | 2-Chloro-4-fluoro-3-pyridinecarbonitrile | sigmaaldrich.com |
| InChI Key | XMUFUJWMNQTQML-UHFFFAOYSA-N | sigmaaldrich.com |
Design and Synthesis of Therapeutic Agents Based on the Nicotinonitrile Scaffold
The nicotinonitrile (3-cyanopyridine) scaffold is a privileged structure in medicinal chemistry, appearing in several marketed drugs. nih.govnih.gov Its ability to form key hydrogen bonds and participate in various intermolecular interactions makes it an ideal framework for designing targeted therapies.
The development of kinase inhibitors is a major focus in oncology research, and the substituted pyridine scaffold is a key component of many such drugs. A prominent example is Ripretinib (also known as DCC-2618), a broad-spectrum kinase inhibitor approved for the treatment of advanced gastrointestinal stromal tumors (GIST). nih.govwikipedia.org Ripretinib functions as a switch-control inhibitor, targeting both initial and drug-resistant mutations in the KIT and PDGFRA kinases. sigmaaldrich.com It binds to the switch pocket of these kinases, locking them in an inactive conformation and blocking the signaling pathways that drive tumor growth. sigmaaldrich.com The design of Ripretinib showcases the utility of a pyridine-based core in creating potent and specific inhibitors for cancer therapy.
Interactive Table: Research Findings on Ripretinib
| Finding | Detail | Source |
| Mechanism of Action | Switch-control inhibitor of KIT and PDGFRA kinases. | sigmaaldrich.com |
| Therapeutic Indication | Advanced gastrointestinal stromal tumors (GIST). | nih.govwikipedia.org |
| Effect | Exerts antineoplastic effect and induces apoptosis. | sigmaaldrich.com |
| Targets Inhibited | Wild-type and mutant forms of KIT and PDGFRA; also FLT3, KDR (VEGFR-2). | sigmaaldrich.com |
The nicotinonitrile framework is also extensively explored for its potential in treating central nervous system (CNS) disorders. The related compound, nicotinamide, is known to be a critical agent in pathways relevant to neurodegenerative diseases. nih.gov Research has focused on designing molecules that can modulate the activity of specific neuronal receptors. For instance, derivatives based on related scaffolds are being developed as positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). nih.govnih.gov PAMs enhance the receptor's response to its natural agonist, acetylcholine, and are being investigated for their potential to improve cognitive function in conditions like schizophrenia and Alzheimer's disease. nih.gov The design of these modulators often involves a central aromatic core, such as pyrazole (B372694) or pyridine, demonstrating the adaptability of these scaffolds for CNS targets. nih.gov
The emergence of antibiotic-resistant bacteria necessitates the discovery of novel anti-infective agents. The nicotinonitrile scaffold has proven to be a valuable template in this area. In one study, a series of nicotinonitrile-coumarin hybrids were synthesized and evaluated for their antibacterial activity. One derivative, in particular, demonstrated significant potency against a panel of pathogenic bacteria, with minimum inhibitory concentration (MIC) values superior to the comparator drug, ciprofloxacin, against strains like Klebsiella pneumoniae and Pseudomonas aeruginosa. sigmaaldrich.com This research highlights the potential of combining the nicotinonitrile scaffold with other pharmacophores to create new classes of antibiotics capable of combating resistant infections.
Article on this compound:
Due to a lack of specific, publicly available research and data directly linking the chemical compound "this compound" to prodrug strategies or drug delivery considerations, this article cannot be generated as requested.
Extensive searches for "this compound" in the context of prodrug strategies, drug delivery systems, bioconjugation, and formulation within liposomes or nanoparticles did not yield any specific scientific literature, patents, or detailed research findings. While the compound is commercially available and possesses a chemical structure suggesting potential as a building block in medicinal chemistry, there is no accessible information detailing its application in the requested areas.
General information on the role of fluorine and chlorine in medicinal chemistry, as well as the use of similar heterocyclic compounds as pharmaceutical intermediates, is available. However, this general knowledge does not directly address the specific applications of this compound in prodrug design or drug delivery. Without direct evidence or detailed research on this particular compound, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the user's specified outline and content requirements.
Applications in Agrochemical Research
2-Chloro-4-fluoronicotinonitrile in the Synthesis of Agrochemical Active Ingredientslookchem.comgoogle.com
This compound serves as a crucial starting material or intermediate in the production of a range of pesticides, including herbicides, insecticides, and fungicides. google.commarketresearchfuture.com Its chemical structure allows for the introduction of specific functional groups that are essential for the desired biological activity of the final product. The presence of chlorine and fluorine atoms, along with the nitrile group on the pyridine (B92270) ring, provides multiple reaction sites for chemists to build more complex molecules. agropages.comsci-hub.se
Interactive Table: Synthesis Applications of this compound
| Agrochemical Class | Role of this compound | Resulting Active Ingredient (Example) |
| Herbicides | Key intermediate in the synthesis of certain herbicides. | Derivatives used for broad-spectrum weed control. |
| Insecticides | Precursor for the development of novel insecticides. | Compounds with enhanced insecticidal properties. |
| Fungicides | Building block for fungicides with improved efficacy. | Molecules designed to combat fungal plant pathogens. |
In the field of herbicide development, this compound is utilized as a key intermediate for the synthesis of compounds aimed at controlling a wide variety of weeds. google.comrsc.org For instance, it is a critical component in the production of certain herbicidal compounds where its structure contributes to the molecule's ability to inhibit essential plant enzymes, leading to weed death. researchgate.net Research has shown that the incorporation of the 2-chloro-4-fluoropyridine (B1362352) moiety can lead to herbicides with improved selectivity and efficacy.
The synthesis of novel insecticides is another significant application of this compound. chemblink.com It serves as a precursor for creating complex molecules that target the nervous systems of insects. The specific arrangement of atoms in this compound allows for the development of insecticides with enhanced potency and, in some cases, a more favorable safety profile for non-target organisms. rothamsted.ac.uk For example, it can be a starting point for producing compounds that are effective against a range of insect pests that can damage crops.
In the fight against fungal diseases in plants, this compound is a valuable building block for new fungicidal agents. scielo.org.mxresearchgate.net Its derivatives are being investigated for their ability to disrupt fungal cell processes, thereby preventing or treating infections in crops. nih.govnih.govnih.gov The unique combination of halogen and nitrile functional groups on the pyridine ring can be leveraged to design fungicides with novel modes of action, which is crucial for managing the development of resistance in fungal populations. nih.gov
Structure-Activity Relationships in Agrochemical Contexts
The relationship between the chemical structure of a molecule and its biological activity is a fundamental concept in agrochemical research. For derivatives of this compound, the specific placement of the chlorine and fluorine atoms, as well as the nitrile group, plays a crucial role in determining their herbicidal, insecticidal, or fungicidal properties.
The fluorine atom, in particular, is known to enhance the biological activity of many agrochemicals. sci-hub.seresearchgate.net Its high electronegativity and small size can influence factors such as the molecule's binding affinity to target enzymes, its metabolic stability, and its ability to be transported within the plant. researchgate.net Researchers in this field systematically modify the structure of this compound derivatives and test the resulting compounds to understand how these changes affect their performance. This iterative process of synthesis and testing allows for the optimization of agrochemical candidates to achieve higher efficacy and better crop safety.
For example, studies have shown that altering the substituents on the pyridine ring can dramatically change the spectrum of activity of the resulting pesticide. This detailed understanding of structure-activity relationships is essential for designing new agrochemicals with desired characteristics.
Environmental Fate and Impact Research of Agrochemical Derivativesiaea.org
As with any agrochemical, understanding the environmental fate and impact of derivatives of this compound is of paramount importance. researcher.life Research in this area focuses on how these compounds behave in the environment, including their persistence in soil and water, their potential for bioaccumulation, and their breakdown into other substances. kpu.ca
Scientists use a variety of laboratory and field studies to assess the environmental profile of these new pesticides. This includes investigating their degradation pathways, which can involve microbial action, hydrolysis, or photolysis. The goal is to develop agrochemicals that are effective against target pests but have a minimal and manageable impact on the wider ecosystem. This research is crucial for ensuring the sustainable use of these new crop protection tools. iaea.org
Advanced Research Methodologies and Analytical Techniques
Spectroscopic Characterization in Advanced Organic Synthesis
Spectroscopy is the primary tool for determining the molecular structure of 2-Chloro-4-fluoronicotinonitrile. By analyzing the interaction of the molecule with electromagnetic radiation, scientists can map its atomic connectivity and confirm the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of this compound. It provides detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.
¹H NMR: The proton NMR spectrum provides information on the number and electronic environment of hydrogen atoms. For this compound, two signals are expected in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring. Their chemical shifts and coupling patterns are influenced by the adjacent chloro, fluoro, and nitrile substituents.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The spectrum for this compound would show six distinct signals: four for the pyridine ring carbons (two of which are significantly affected by the attached halogen atoms), one for the carbon in the nitrile group (C≡N), and one additional ring carbon.
¹⁹F NMR: Fluorine-19 NMR is highly specific and sensitive for fluorine-containing compounds. It provides a single, sharp signal for the fluorine atom attached to the pyridine ring, confirming its presence and electronic environment.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Expected Multiplicity |
| ¹H | 7.0 - 8.5 | Doublet, Doublet |
| ¹³C | 100 - 165 (Aromatic/Heteroaromatic), 115-120 (Nitrile) | Singlets |
| ¹⁹F | -100 to -140 (relative to CFCl₃) | Singlet |
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of this compound and assessing its purity. The presence of chlorine results in a characteristic isotopic pattern. libretexts.org
The molecular ion peak (M+) for the compound will appear as a pair of peaks due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). libretexts.orgdocbrown.info The peak corresponding to the molecule containing the ³⁵Cl isotope will be the base peak of the isotopic cluster, and a smaller peak (the M+2 peak) will appear at two mass units higher, with about one-third the intensity. docbrown.info This 3:1 isotopic signature is a clear indicator of a monochlorinated compound. miamioh.edu
**Table 2: Expected Mass Spectrometry Data for this compound (C₆H₂ClFN₂) **
| Ion | Description | Predicted m/z |
| [M]⁺ | Molecular ion with ³⁵Cl | 156.0 |
| [M+2]⁺ | Molecular ion with ³⁷Cl | 158.0 |
| [M-Cl]⁺ | Fragment from loss of Chlorine | 121.0 |
| [M-CN]⁺ | Fragment from loss of Nitrile | 130.0 |
IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic transitions within the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons in conjugated systems. The pyridine ring in this compound contains a conjugated π-system, which will absorb UV light. The position and intensity of the absorption maximum (λmax) are influenced by the substituents on the ring. utoronto.ca
Table 3: Key Spectroscopic Data (IR and UV-Vis) for this compound
| Spectroscopy Type | Functional Group/Transition | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |
| Infrared (IR) | C≡N (Nitrile stretch) | ~2230 - 2210 |
| Infrared (IR) | C=C, C=N (Aromatic ring stretch) | ~1600 - 1450 |
| Infrared (IR) | C-F (Fluoro stretch) | ~1250 - 1000 |
| Infrared (IR) | C-Cl (Chloro stretch) | ~850 - 550 |
| UV-Vis | π → π* (Pyridine ring) | ~250 - 290 nm |
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are essential for separating this compound from reaction mixtures, byproducts, or impurities, and for quantifying its concentration.
HPLC is a premier technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. A reverse-phase HPLC (RP-HPLC) method is typically suitable for analyzing aromatic compounds like this compound. sielc.compensoft.net The method's parameters can be optimized to achieve efficient separation and accurate quantification. pensoft.net
Table 4: Typical HPLC Parameters for Analysis of this compound
| Parameter | Description |
| Column | Reverse-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) sielc.com |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water sielc.com |
| Additive | Formic acid or Phosphoric acid (e.g., 0.1%) to improve peak shape sielc.com |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV detector set at the compound's λmax (e.g., ~270 nm) |
| Column Temperature | 25 - 40 °C |
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. nih.gov Given its molecular structure, this compound is expected to have sufficient volatility and thermal stability for GC analysis. The combination of GC with a mass spectrometer (GC-MS) provides a definitive analytical method, offering both separation by GC and structural identification by MS. nih.gov
Table 5: Typical GC Parameters for Analysis of this compound
| Parameter | Description |
| Column | Capillary column (e.g., 30 m length) with a mid-polarity phase |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | Temperature ramp (e.g., start at 100 °C, ramp to 250 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Crystallography and Structural Biology for Target-Ligand Complex Analysis
The elucidation of the three-dimensional structure of a ligand in complex with its biological target is a cornerstone of modern drug discovery and development. X-ray crystallography is a primary technique for obtaining this information at an atomic level. libretexts.org For a compound like this compound, which may act as a fragment or building block for larger, biologically active molecules, understanding its binding orientation within a protein's active site is crucial for structure-activity relationship (SAR) studies and the rational design of more potent and selective inhibitors.
The process of analyzing a target-ligand complex involving a derivative of this compound would typically involve the following steps:
Crystallization: The purified target protein is co-crystallized with the ligand, or the ligand is soaked into pre-existing crystals of the protein.
Data Collection: The resulting crystals are then exposed to a high-intensity X-ray beam, often at a synchrotron source, to generate a diffraction pattern. libretexts.org
Structure Solution and Refinement: The diffraction data is processed to calculate an electron density map, into which the atomic model of the protein-ligand complex is built and refined.
Table 1: Illustrative Crystallographic Data for a Hypothetical Target-Ligand Complex
| Parameter | Value |
| PDB ID | Hypothetical |
| Resolution (Å) | 2.1 |
| R-work / R-free | 0.19 / 0.23 |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions (Å) | a=50.2, b=85.6, c=110.4 |
| Ligand | Derivative of this compound |
| Target Protein | e.g., Kinase, Protease |
This table is illustrative and does not represent actual data for this compound.
Bioanalytical Method Development for Biological Studies
The development and validation of robust bioanalytical methods are essential for the quantitative determination of a compound and its metabolites in biological matrices such as plasma, urine, or tissues. This is a critical component of pharmacokinetic and pharmacodynamic studies. For this compound or its derivatives, a highly sensitive and selective method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), would be the technique of choice. rsc.org
The development of such a method involves several key stages:
Sample Preparation: The initial and often most critical step is the extraction of the analyte from the complex biological matrix. This is crucial to remove interfering substances and concentrate the analyte. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov
Chromatographic Separation: High-performance liquid chromatography (HPLC) is used to separate the analyte from other components of the extracted sample prior to detection. mdpi.com The choice of column, mobile phase composition, and gradient is optimized to achieve good peak shape and resolution.
Mass Spectrometric Detection: The mass spectrometer provides high selectivity and sensitivity for quantification. The instrument is typically operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored. nih.govsrce.hr
Method Validation: The developed method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. libretexts.org Validation parameters include specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.
While a specific bioanalytical method for this compound is not described in the current literature, the principles of method development are well-established. For instance, a method for a related fluorinated compound involved HPLC-NMR-MS to identify metabolites in urine. nih.gov
Table 2: Illustrative Validation Summary for a Hypothetical LC-MS/MS Method
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% | 4.5 - 8.2% |
| Inter-day Precision (%CV) | < 15% | 6.1 - 9.5% |
| Accuracy (%Bias) | ± 15% | -5.8 to 7.3% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Minimal | < 10% |
This table is illustrative and does not represent actual data for this compound.
Future Research Directions and Translational Perspectives
Exploration of New Chemical Reactivity and Transformation Pathways
The inherent reactivity of 2-Chloro-4-fluoronicotinonitrile, characterized by the presence of electron-withdrawing chloro, fluoro, and cyano groups on a pyridine (B92270) ring, presents a rich landscape for chemical exploration. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. Similarly, the fluorine atom at the 4-position can be displaced, although it generally requires more forcing conditions. The nitrile group offers another handle for transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.
Future research will likely focus on elucidating the full scope of these transformations. Investigating reactions with novel nucleophiles could lead to the synthesis of derivatives with unique steric and electronic properties. Furthermore, exploring transition-metal-catalyzed cross-coupling reactions at the C-Cl bond will undoubtedly expand the accessible chemical space. Understanding the regioselectivity of these reactions, particularly when both the chloro and fluoro groups are potential leaving groups, will be a key area of investigation. The development of selective and high-yielding synthetic protocols for these transformations is crucial for the efficient generation of diverse compound libraries.
Development of Highly Selective and Potent Biological Agents
The this compound scaffold has shown promise as a core structure in the design of biologically active molecules. The presence of both a hydrogen bond acceptor (the pyridine nitrogen) and a halogen atom capable of forming halogen bonds provides multiple points of interaction with biological targets. Derivatives of substituted nicotinonitriles and related benzonitriles have been investigated for their potential as antiviral and anticancer agents.
A significant future direction lies in the rational design and synthesis of derivatives targeting specific enzymes or receptors with high potency and selectivity. By strategically modifying the substituents on the pyridine ring, researchers can fine-tune the compound's pharmacological profile to maximize therapeutic efficacy while minimizing off-target effects. For instance, the introduction of specific side chains could enhance binding affinity to the active site of a target protein. The development of derivatives that can overcome drug resistance mechanisms is another critical area of research.
Integration with Combinatorial Chemistry and High-Throughput Screening
The versatility of the this compound scaffold makes it an ideal candidate for integration into combinatorial chemistry and high-throughput screening (HTS) platforms. Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically varying the substituents at different positions of the core structure. chemsrc.com
The future in this area involves the development of robust and efficient solid-phase or solution-phase synthetic methods for generating these libraries. These methods should be amenable to automation to facilitate the production of thousands of distinct compounds. Once synthesized, these libraries can be subjected to HTS to rapidly identify "hit" compounds with desired biological activities. patsnap.com HTS assays can be designed to screen for a wide range of biological effects, from enzyme inhibition to modulation of cellular pathways. sigmaaldrich.com The data generated from these screens can then be used to build structure-activity relationships (SAR), guiding the optimization of hit compounds into potent and selective drug candidates.
Addressing Challenges in Scale-Up and Industrial Production
While laboratory-scale synthesis of this compound and its derivatives may be straightforward, scaling up production to an industrial level presents several challenges. These can include the availability and cost of starting materials, the need for specialized equipment to handle potentially hazardous reagents and reaction conditions, and the development of purification methods that are both efficient and environmentally friendly.
Future research in this domain will focus on developing cost-effective and sustainable manufacturing processes. This may involve exploring alternative synthetic routes that utilize cheaper and more readily available starting materials. Process optimization to improve reaction yields, reduce waste generation, and minimize energy consumption will be crucial. For instance, a patent for the synthesis of the related compound 2-chloro-4-fluorobenzoic acid from 2-chloro-4-fluoroaniline (B1295073) highlights a method that avoids expensive and toxic reagents, making it suitable for large-scale industrial production. google.com Similar strategies will need to be developed for this compound. The development of continuous flow manufacturing processes could also offer significant advantages in terms of safety, efficiency, and scalability compared to traditional batch processes.
Potential for Multidisciplinary Collaborations
The full potential of this compound can only be realized through collaborations between researchers from various disciplines. Organic chemists will be essential for developing new synthetic methodologies and creating diverse compound libraries. Medicinal chemists and pharmacologists will play a crucial role in designing and evaluating the biological activity of new derivatives. Computational chemists can use molecular modeling and simulation techniques to predict the binding of these compounds to their biological targets and to guide the design of more potent inhibitors.
Furthermore, collaborations with chemical engineers will be vital for addressing the challenges of process development and scale-up. Material scientists may also find applications for this compound and its derivatives in the development of novel functional materials with unique optical or electronic properties. By fostering a collaborative environment, the scientific community can accelerate the translation of basic research on this compound into tangible benefits for medicine and technology.
Patent Landscape and Intellectual Property of 2 Chloro 4 Fluoronicotinonitrile
The intellectual property landscape surrounding 2-chloro-4-fluoronicotinonitrile and its derivatives is a critical aspect of its commercial and scientific development. This section delves into the existing patents related to its synthesis, the patent applications for its derivatives in therapeutic and agrochemical fields, and the overarching strategies for protecting intellectual property in the broader field of halogenated pyridine (B92270) chemistry.
Q & A
Basic: What are the recommended synthetic routes for 2-Chloro-4-fluoronicotinonitrile, and how can reaction conditions be optimized to improve yield?
Answer:
A common approach involves halogenation of nicotinonitrile derivatives. For example, fluorination and chlorination steps can be performed using selective reagents like SF₄ (for fluorination) and POCl₃ (for chlorination) under controlled temperatures (e.g., 60–80°C). Solvent choice (e.g., DMF or acetonitrile) and catalyst optimization (e.g., Lewis acids like AlCl₃) are critical for regioselectivity and yield. Monitoring via TLC or HPLC ensures intermediate purity. Structural analogs, such as 3,5-Dichloro-4-fluorobenzonitrile, suggest similar pathways involving nitrile group retention during substitution .
Advanced: How can density-functional theory (DFT) predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?
Answer:
DFT calculations (e.g., B3LYP functional with 6-31G(d,p) basis set) can model the electron density distribution and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the chloro substituent’s electron-withdrawing effect lowers the LUMO energy at the 2-position, favoring nucleophilic attack. Transition state analysis with exact-exchange functionals (e.g., Becke’s 1993 hybrid functional) improves accuracy in predicting activation barriers . Validation against experimental kinetic data (e.g., rate constants) resolves discrepancies between computational and observed regioselectivity.
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Distinct aromatic signals for chloro (δ ~7.5–8.0 ppm) and fluoro (δ ~110–120 ppm in ¹⁹F NMR) substituents.
- IR Spectroscopy : Strong nitrile stretch (~2230 cm⁻¹) and C–F/C–Cl vibrations (~600–800 cm⁻¹).
- Mass Spectrometry : Molecular ion peak [M+H]⁺ and fragment patterns (e.g., loss of Cl or F groups).
Comparisons with computational IR spectra (scaled by factors from B3LYP/6-31G(d) calculations) validate assignments .
Advanced: How should researchers address discrepancies between experimental and computational vibrational frequencies for this compound?
Answer:
Discrepancies often arise from anharmonic effects or basis set limitations. Apply scaling factors (e.g., 0.967 for B3LYP/6-31G(d)) to harmonic frequencies to align with experimental fundamentals . For low-frequency modes (<500 cm⁻¹), use larger basis sets (e.g., 6-311G(df,p)) and include solvent effects via polarizable continuum models (PCM). Cross-validate with Raman spectroscopy to resolve ambiguities in peak assignments.
Basic: What safety protocols are essential when handling this compound in the lab?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of vapors/dust.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water contact to prevent hydrolysis.
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced: How do chloro and fluoro substituents electronically influence this compound’s interactions with biological targets?
Answer:
The electron-withdrawing Cl and F groups increase the nitrile’s electrophilicity, enhancing binding to nucleophilic residues (e.g., cysteine thiols). DFT-derived electrostatic potential maps (ESP) quantify partial charges, while molecular docking (e.g., AutoDock Vina) simulates binding affinities. Solvent-accessible surface area (SASA) calculations assess hydrophobic interactions. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .
Basic: How should researchers validate the purity of synthesized this compound?
Answer:
- Chromatography : HPLC/GC with UV detection (λ = 254 nm) to confirm >95% purity.
- Melting Point : Compare with literature values (if available).
- Elemental Analysis : Match calculated (C₇H₂ClFN₂) and observed C/H/N percentages (±0.3%).
- X-ray Crystallography : For definitive structural confirmation (if crystals are obtainable) .
Advanced: How do solvent effects and basis set choice in DFT impact transition state analysis for this compound reactions?
Answer:
Polar solvents (e.g., DMSO) stabilize charge-separated transition states, lowering activation energies. Use implicit solvation models (e.g., SMD) in DFT. Larger basis sets (e.g., 6-311++G(3df,3pd)) improve accuracy but increase computational cost. Compare results with MP2 or CCSD(T) benchmarks for high-level validation. For example, the B3LYP functional with 6-31G(d) underestimates barriers by ~2–3 kcal/mol versus CCSD(T) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
